molecular formula C12H16O2 B8678476 1-(4-hydroxy-3-propylphenyl)propan-1-one

1-(4-hydroxy-3-propylphenyl)propan-1-one

Cat. No.: B8678476
M. Wt: 192.25 g/mol
InChI Key: AUTJPPNKNITORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxy-3-propylphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of propiophenone, characterized by the presence of a hydroxy group and a propyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-propylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-propylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-propylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed:

    Oxidation: this compound can be converted to 1-(4-hydroxy-3-propylphenyl)propanoic acid.

    Reduction: The compound can be reduced to 1-(4-hydroxy-3-propylphenyl)propan-1-ol.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Hydroxy-3-propylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-3-propylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Hydroxyphenyl)propan-1-one: Lacks the propyl group, making it less hydrophobic.

    1-(4-Hydroxy-3-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a propyl group, affecting its reactivity and solubility.

    1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one: Has two methoxy groups, further altering its chemical properties.

Uniqueness: 1-(4-Hydroxy-3-propylphenyl)propan-1-one is unique due to the presence of both a hydroxy group and a propyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-hydroxy-3-propylphenyl)propan-1-one

InChI

InChI=1S/C12H16O2/c1-3-5-9-8-10(11(13)4-2)6-7-12(9)14/h6-8,14H,3-5H2,1-2H3

InChI Key

AUTJPPNKNITORX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)CC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.1 g (53 mmol) of aluminum chloride are placed in 70 ml of nitrobenzene in a round-bottomed flask and under a stream of nitrogen. The mixture is heated at 70° C. until dilution is complete. It is then cooled to 0° C. and 7.2 ml (52 mmol) of 2-propylphenol are added. The mixture is allowed to warm to room temperature and is then heated to 40° C. 4.6 ml (52 mmol) of propionyl chloride are then added dropwise. The reaction medium is heated at 40° C. for 2 hours and then stirred for 48 hours at room temperature. It is then poured into ice with 20 ml of concentrated hydrochloric acid. After extraction with ethyl ether, the organic phase is washed with 2N sodium hydroxide. The aqueous phases are acidified with hydrochloric acid and extracted with ether. The organic phase is dried over magnesium sulfate, filtered and then evaporated. The black solid obtained is triturated in heptane, filtered off and dried. 3.5 g (35%) of the expected product are obtained in the form of a black powder.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
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Quantity
7.2 mL
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reactant
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Quantity
4.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
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reactant
Reaction Step Four
Yield
35%

Synthesis routes and methods II

Procedure details

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